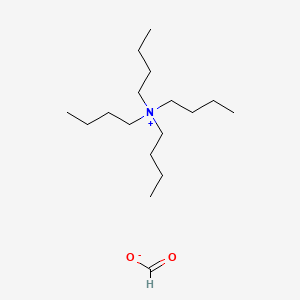
Tetrabutylammonium formate
Übersicht
Beschreibung
Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, also denoted [NBu4]+ . It is used in the research laboratory to prepare lipophilic salts of inorganic anions . Tetrabutylammonium formate is a specific form of tetrabutylammonium that has been used as a catalyst in the reduction of carbon dioxide .
Synthesis Analysis
This compound can be synthesized through the solvent-free N-formylation of amines with CO2 and hydrosilane . This reaction is catalyzed by Tetrabutylammonium acetate (TBAA) and results in the formation of formamides . The reaction occurs rapidly, within 24 hours, and under mild conditions at a temperature of 60°C .Molecular Structure Analysis
The molecular formula of this compound is C16H36N. CHO2 . The structure of Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ .Chemical Reactions Analysis
This compound has been used as a catalyst in the reduction of carbon dioxide . This reaction achieved 99 percent selectivity and produced the desired formate product with a 98 percent yield .Wissenschaftliche Forschungsanwendungen
Ecotoxicological and Antimicrobial Properties
Tetrabutylammonium (TBA) salts, including tetrabutylammonium formate, have been explored for their interesting chemical and biological properties. These compounds are soluble in water and organic solvents, producing conducting solutions. They have demonstrated effectiveness against certain Gram-negative as well as Gram-positive bacteria and have shown an impact on proteins such as bovine serum albumin (BSA) and catalase (CAT) (Saadeh et al., 2009).
Electrochemical Reduction of CO2
Tetrabutylammonium salts, including formate, have been used in the electrochemical reduction of CO2 in various mediums. For instance, they have facilitated the efficient reduction of CO2 to hydrocarbons, indicating their potential use in carbon capture technologies (Saeki et al., 1995).
Dielectric Spectroscopy
The dielectric properties of aqueous this compound solutions have been studied, revealing an increase in dielectric relaxation time and activation enthalpy compared to pure water. These findings are significant for understanding the structural effects of these ions on water and their potential applications in various fields (Loginova et al., 2005).
Solvent-Free Synthesis
This compound has been utilized in the solvent-free synthesis of various chemicals, such as silyl formates, formamides, and aldehydes. This approach, using carbon dioxide as a C1 source, represents a more environmentally friendly method of chemical synthesis (Murata et al., 2020).
HPLC Analysis
In the field of analytical chemistry, this compound has been used in high-performance liquid chromatography (HPLC) for the quantification of various compounds. This highlights its role in enhancing analytical methods for detecting and analyzing chemical substances (Lee & Abendroth, 1983).
Electrochemical Behavior in Batteries
This compound has been studied for its effects on the electrochemical behavior of batteries, particularly in enhancing overpotential and affecting the crystalline structure of battery components. This research is crucial for the development of more efficient and durable battery technologies (Rezaei & Taki, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Tetrabutylammonium formate shows promise in the field of carbon dioxide reduction . Its high selectivity, stability, and activity, along with its potential for reusability, make it a promising catalyst for future research . The efficient transformation technique of CO2 to silyl formate will expand the possibilities for CO2 utilization as a chemical feedstock .
Eigenschaften
IUPAC Name |
tetrabutylazanium;formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CH2O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;1H,(H,2,3)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMZANHSFVMKKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189275 | |
| Record name | Tetrabutylammonium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35733-58-5 | |
| Record name | Tetrabutylammonium formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35733-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035733585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




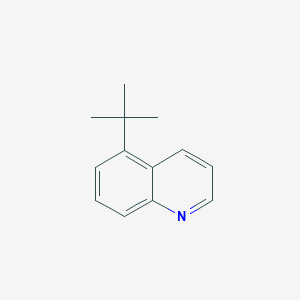

![Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-](/img/structure/B1617235.png)


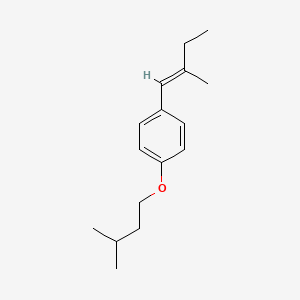



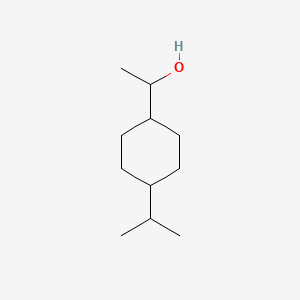
![9,10-Anthracenedione, 1,5-bis[(4-ethoxyphenyl)amino]-](/img/structure/B1617247.png)
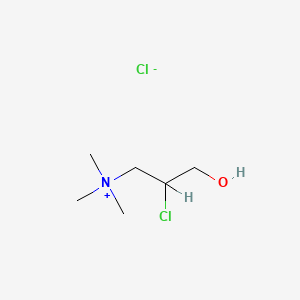
![5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1617250.png)